INDOPHENOL ACETATE

Description

Contextual Significance of Indophenol (B113434) Acetate (B1210297) in Modern Chemistry

The contemporary relevance of indophenol acetate is most pronounced in its application as a tool for biochemical analysis. Its primary function is as a chromogenic substrate, a compound that is colorless or has a certain color and changes color after being acted upon by an enzyme. This property is exploited in various detection and quantification assays.

Detailed Research Findings:

Enzyme Assays for Cholinesterases: this compound is widely employed in assays for detecting cholinesterase activity. guidechem.com The enzyme acetylcholinesterase (AChE), for instance, catalyzes the hydrolysis of this compound to produce acetic acid and the deep blue compound, indophenol. mdpi.commzfoodtest.com The intensity of the resulting blue color is proportional to the enzyme's activity, which can be measured spectrophotometrically. Research has shown that while this compound is a substrate for acetylcholinesterase, it is considered a poor one, with a reaction rate significantly lower than that of other substrates like phenyl acetate. nih.gov Detailed kinetic studies suggest that due to its size, this compound may not fully penetrate the active center of the enzyme, binding instead to adjacent non-polar regions and making only intermittent contact with the catalytic site. nih.gov

Detection of Pesticide Residues: A critical application stemming from its use in cholinesterase assays is the detection of organophosphate and carbamate (B1207046) pesticides. mdpi.commzfoodtest.com These pesticides are potent inhibitors of cholinesterase. In the presence of such inhibitors, the enzyme's ability to hydrolyze this compound is diminished or completely blocked. mzfoodtest.com This inhibition prevents the characteristic blue color from developing, providing a clear, often visual, indicator of pesticide contamination. This principle is the basis for rapid, field-portable test cards and more quantitative laboratory-based spectrophotometric methods for analyzing pesticide residues in environmental and food samples. mzfoodtest.comresearchgate.net

High-Throughput Screening: The utility of the indophenol colorimetric reaction extends beyond cholinesterases. The core principle of detecting ammonia (B1221849) via the indophenol reaction (Berthelot's reaction) has been coupled with other enzymatic systems. nih.govnih.gov For example, it is used in high-throughput screening for microbial strains that overproduce adenosine (B11128) or cytidine (B196190). nih.govnih.gov In these assays, enzymes like adenosine deaminase or cytidine deaminase break down the target molecule, releasing ammonia. The ammonia is then quantified using the indophenol method, where it reacts with a phenol (B47542) and hypochlorite (B82951) to form the colored indophenol dye. nih.govtaylorandfrancis.com This allows for the rapid and sensitive analysis of a large number of samples. nih.gov

Table 2: Applications of this compound in Enzymatic Assays

| Application Area | Principle | Key Enzyme(s) | Outcome Measured | Reference(s) |

|---|---|---|---|---|

| Enzyme Activity | Direct hydrolysis of this compound to colored indophenol. | Acetylcholinesterase (AChE), Cholinesterase | Formation of blue color. | guidechem.commdpi.commzfoodtest.com |

| Pesticide Detection | Inhibition of enzyme-catalyzed hydrolysis of this compound. | Acetylcholinesterase (AChE) | Absence or reduction of color formation. | mdpi.commzfoodtest.comresearchgate.net |

| Metabolite Screening | Coupled assay where ammonia released from a primary reaction is detected by the indophenol method. | Adenosine Deaminase (ADA), Cytidine Deaminase (CDA) | Formation of blue color proportional to ammonia concentration. | nih.govnih.gov |

Historical Development and Evolution of Indophenol-Based Chemistry

The story of this compound is part of the broader history of indophenol chemistry, which dates back to the 19th-century origins of synthetic dyes. researchgate.net

Discovery and Early Use: The parent compound, indophenol, is a deep blue quinonimine derivative first described in the late 1800s. researchgate.netdictionary.com Its discovery is closely linked to the development of synthetic dyes for the textile industry. researchgate.net While indophenols were used for dyeing wool and cotton, they are now largely considered obsolete for this purpose, though they remain important as intermediates in the synthesis of other colorants, such as sulfur dyes. researchgate.net

The Berthelot Reaction: A cornerstone of indophenol chemistry is the Berthelot reaction, first reported in 1859. wikipedia.org This reaction, which produces the characteristic blue indophenol dye from the reaction of phenol, ammonia, and an oxidizing agent like sodium hypochlorite, became a classic and widely used chemical test for the determination of ammonia. taylorandfrancis.comwikipedia.orgearthlinepublishers.com This fundamental reaction underpins the modern analytical applications seen today in enzyme assays and high-throughput screening. nih.gov

Evolution into Analytical Reagents: The evolution from a simple dye to a sophisticated analytical tool marks the modern era of indophenol chemistry. The synthesis of derivatives like this compound and 2,6-dichlorophenol-indophenol (DCPIP) expanded their utility. wikipedia.orgearthlinepublishers.com DCPIP, for instance, became a well-known redox indicator used in biochemical assays, most famously for the quantification of ascorbic acid (Vitamin C). wikipedia.orgearthlinepublishers.com this compound's development as a specific substrate for cholinesterase assays represents a more recent, targeted application of this chemical class, with key research on its spectrophotometric use appearing in the mid-20th century. nih.govcapes.gov.br This progression illustrates a significant shift from broad industrial applications to specialized roles in biochemical and analytical research.

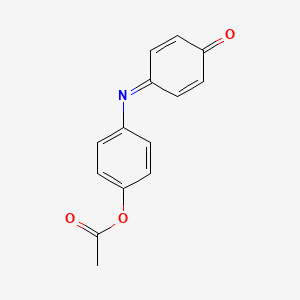

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10(16)18-14-8-4-12(5-9-14)15-11-2-6-13(17)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOVULQFHVXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064794 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-80-0 | |

| Record name | Indophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolphenol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-(ACETYLOXY)PHENYL)IMINO)-2,5-CYCLOHEXADIEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0H60V4I6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Indophenol Acetate and Analogues

Direct Synthesis Approaches to Indophenol (B113434) Acetate (B1210297)

The direct synthesis of indophenol acetate typically involves a multi-step process that combines key chemical transformations. These approaches are foundational to producing the core indophenol structure and subsequently modifying it to yield the acetate derivative.

Condensation Reactions in this compound Formation

Condensation reactions are central to the construction of the indophenol backbone. ijrpr.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ijrpr.com In the context of indophenol synthesis, this typically involves the reaction of a phenol (B47542) with an aminophenol derivative.

A general method for creating the indophenol structure is the Berthelot reaction, where a phenol reacts with ammonia (B1221849) in the presence of an oxidizing agent to form an indophenol dye. ontosight.ai For the synthesis of this compound precursors, a substituted phenol and an aminophenol are often used. For instance, the condensation of 4-aminophenol (B1666318) with a cyclohexadienone derivative can form the core indophenol structure. ontosight.ai The reaction between a phenol carrying an acetylamino group and an N,N-dialkyl-substituted alkylaniline hydrochloride can also produce an indophenol derivative through an oxidative condensation process. google.com

The efficiency of these condensation reactions can be influenced by various factors, including the choice of solvent, temperature, and the presence of catalysts. Research into optimizing these conditions is ongoing to enhance the yield and purity of the resulting indophenol compounds.

Acetylation Reactions in the Synthesis of Indophenol Derivatives

Acetylation is the key step that converts an indophenol precursor into this compound. This reaction introduces an acetyl group (-COCH3) onto the molecule, typically at a hydroxyl or amino functional group.

The most common acetylating agent is acetic anhydride (B1165640), often used in the presence of a base or an acid catalyst. google.comiomcworld.com For example, 4-aminophenol can be acetylated using acetic anhydride to form N-acetyl-p-aminophenol (paracetamol), a well-known analgesic. google.comwikipedia.org This same principle applies to the synthesis of this compound, where the hydroxyl group of the indophenol precursor is acetylated. The reaction can be carried out by treating the indophenol with acetic anhydride. ontosight.ai In some methods, the acetylation of an aminophenol hydrochloride can be achieved using acetic anhydride in a solvent like acetonitrile (B52724), sometimes with the addition of sodium acetate. google.com

Microwave-assisted acetylation has emerged as a technique to significantly reduce reaction times from hours to seconds, offering a more efficient alternative to conventional heating methods. iomcworld.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Phenol | Ammonia | Indophenol blue | Condensation/Oxidation |

| 4-Aminophenol | Acetic Anhydride | N-acetyl-p-aminophenol | Acetylation |

| Acetylamino-phenol | N,N-dialkyl-alkylaniline hydrochloride | Indophenol derivative | Oxidative Condensation |

Oxidation Strategies in Indophenol-Related Compound Preparation

Oxidation plays a crucial role in the formation of the quinone-imine structure characteristic of indophenols. This step can either precede or occur concurrently with the condensation reaction.

Various oxidizing agents are employed in these syntheses. A common method involves the use of sodium persulfate in the presence of sodium carbonate to facilitate the oxidative coupling of a phenol with an aniline (B41778) derivative. google.com This approach is noted for being more environmentally friendly and resulting in higher yields compared to traditional methods that use reagents like ammonium (B1175870) persulfate and triethylamine. google.com Another example is the use of sodium hypochlorite (B82951) as an oxidant in the Berthelot reaction to form indophenol blue from phenol and ammonia. ontosight.ai

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of new catalytic systems is a key area of research aimed at improving the synthesis of this compound and its analogues. Catalysts can enhance reaction rates, improve selectivity, and enable milder reaction conditions, leading to more efficient and sustainable processes.

For instance, the use of ionic liquids, such as triethanolammonium (B1229115) acetate, has been shown to be effective in accelerating condensation reactions for the synthesis of various heterocyclic compounds under solvent-free conditions. nih.gov These catalysts are often recyclable, which adds to the green credentials of the synthetic route. nih.gov In the context of oxidation reactions, bimetallic catalysts, such as Au-Pd supported on titanium dioxide, have been investigated for their catalytic performance in oxidation processes, which could be relevant to the synthesis of indophenol precursors. mdpi.com

Furthermore, optimizing reaction conditions such as temperature, pH, and solvent is crucial. For example, in the synthesis of certain indophenol derivatives, controlling the pH is important to direct the reaction towards the desired product. mdpi.com The use of microwave irradiation represents a non-traditional reaction condition that has been shown to dramatically accelerate acetylation reactions. iomcworld.com

Optimization of Synthetic Pathways for Research Applications

The synthesis of this compound and its analogues is often tailored for specific research applications, such as in the development of sensors or as intermediates in the synthesis of more complex molecules. ontosight.airsc.org This necessitates the optimization of synthetic pathways to produce compounds with specific properties and in sufficient quantities for further study.

One area of optimization focuses on improving the yield and purity of the final product. A Chinese patent describes a method for preparing an indophenol derivative that reportedly increases the reaction yield to over 60% by using sodium carbonate and sodium persulfate, which also alleviates environmental pollution. google.com

Mechanistic Investigations of Indophenol Acetate Transformations

Enzyme-Catalyzed Hydrolysis of Indophenol (B113434) Acetate (B1210297)

The hydrolysis of the ester linkage in indophenol acetate is a key reaction that can be catalyzed by various enzymes. This process leads to the formation of indophenol and acetate, a transformation that is often accompanied by a distinct color change, making it useful for spectrophotometric analysis.

This compound serves as a substrate for cholinesterases, a family of enzymes that hydrolyze choline (B1196258) esters. However, it is considered a poor substrate for acetylcholinesterase (AChE). Research indicates that the bulky nature of the indophenol group hinders its ability to fully penetrate the active site of the enzyme. Instead, it is believed to bind to non-polar regions at the periphery of the active center, making only intermittent contact with the esteratic site where hydrolysis occurs. This inefficient binding results in a significantly lower rate of hydrolysis compared to more specific substrates like acetylcholine (B1216132).

The general mechanism for cholinesterase-catalyzed hydrolysis involves a catalytic triad (B1167595) of serine, histidine, and a glutamate (B1630785) or aspartate residue in the enzyme's active site. The process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by the enzyme's "oxyanion hole." The intermediate then collapses, leading to the acylation of the serine residue and the release of the alcohol moiety (indophenol in this case). Subsequently, a water molecule, activated by the histidine residue, attacks the acylated enzyme, leading to the deacylation of serine and the release of the carboxylic acid (acetic acid), thereby regenerating the free enzyme.

While this compound itself is a suboptimal substrate, a related compound, 2,6-dichloroindophenyl acetate, has been studied as a chromogenic substrate for AChE. The kinetic parameters for its hydrolysis have been determined and are presented in the table below, alongside those for the standard substrate, acetylthiocholine (B1193921), for comparison.

Kinetic Parameters for the Hydrolysis of 2,6-Dichloroindophenyl Acetate and Acetylthiocholine by Acetylcholinesterase

| Substrate | Michaelis Constant (Km) | Maximal Velocity (Vmax) |

|---|---|---|

| 2,6-Dichloroindophenyl Acetate | 38.0 µM | 244 pkat |

| Acetylthiocholine | 0.18 mM | 5.1 nkat |

This table presents a comparison of the Michaelis constant (Km) and maximal velocity (Vmax) for the hydrolysis of 2,6-dichloroindophenyl acetate and acetylthiocholine by acetylcholinesterase. researchgate.net

While indophenol itself is a known redox indicator, the direct use of this compound as a primary chromogenic substrate in peroxidase activity assays is not well-documented in scientific literature. Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. The general mechanism involves the oxidation of the peroxidase's heme cofactor by hydrogen peroxide to form a high-valent iron species. This oxidized enzyme then accepts electrons from a substrate molecule, which becomes oxidized, and the enzyme returns to its resting state.

Electron Transfer Processes and Redox Chemistry of this compound

The redox chemistry of this compound is primarily associated with the indophenol moiety, which can undergo electron transfer reactions. The hydrolysis of the acetate group is a prerequisite for the significant redox activity of the resulting indophenol.

The formation of indophenol from the hydrolysis of this compound does not inherently involve a single electron transfer (SET) mechanism. It is a hydrolytic process. However, the subsequent oxidation of the formed indophenol can proceed via SET pathways. The oxidation of phenols, in general, can be initiated by the transfer of a single electron to an oxidizing agent, resulting in the formation of a phenol (B47542) radical cation.

In the context of indophenol, its oxidation can be initiated by a one-electron oxidant, leading to the formation of a radical species. The stability and subsequent reactivity of this radical would depend on the specific reaction conditions, including the solvent and the nature of the oxidant.

Following a single electron transfer from the indophenol molecule, a radical cation is formed. This intermediate is typically highly reactive. The subsequent reaction pathway can involve deprotonation to form a neutral phenoxyl radical. The p-aminophenoxy free radical has been identified as a one-electron oxidation product of p-aminophenol, a structurally related compound. nih.gov

These radical intermediates can then undergo a variety of reactions, including dimerization to form polymeric products or further oxidation. The ultimate products of the oxidation of compounds structurally similar to indophenol are often complex polymeric materials. nih.gov The specific nature of the radical intermediates and their reactivity would be influenced by the substituents on the aromatic rings of the indophenol structure.

Reaction Kinetics and Thermodynamic Studies of this compound

The study of reaction kinetics and thermodynamics provides quantitative insights into the transformations of this compound.

Limited specific kinetic and thermodynamic data for the hydrolysis of this compound are available. However, studies on the hydrolysis of other phenyl acetates can provide a general understanding of the factors influencing these parameters. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Thermodynamic studies on the hydrolysis of similar esters, such as 1-naphthyl acetate and 4-nitrophenyl acetate, have been conducted. These studies provide information on the enthalpy and entropy changes associated with the hydrolysis reaction. For instance, the hydrolysis of these esters is generally an exothermic process.

Thermodynamic Parameters for the Hydrolysis of Phenyl Acetate Derivatives

| Compound | ΔrH° (kJ·mol-1) | ΔfH° (aq) (kJ·mol-1) |

|---|---|---|

| 1-Naphthyl Acetate | - | -286.4 |

| 4-Nitrophenyl Acetate | - | -364.9 |

This table presents the standard enthalpy of reaction (ΔrH°) and the standard enthalpy of formation in aqueous solution (ΔfH°(aq)) for the hydrolysis of 1-naphthyl acetate and 4-nitrophenyl acetate. nih.gov

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its reaction kinetics and thermodynamics is not currently possible. Further research is needed to determine the specific rate constants, activation energies, and thermodynamic parameters associated with its transformations.

Advanced Analytical Methodologies for Indophenol Acetate Characterization

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopic methods are fundamental for elucidating the molecular architecture and electronic properties of Indophenol (B113434) Acetate (B1210297). These techniques probe the interaction of the molecule with electromagnetic radiation, yielding characteristic spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen and carbon. Both ¹H NMR and ¹³C NMR are indispensable for Indophenol Acetate.

¹H NMR Spectroscopy: This technique detects the magnetic environments of hydrogen nuclei. For this compound, characteristic signals would be expected from the methyl protons of the acetate group, typically appearing as a sharp singlet in the range of 2.0-2.5 ppm. The aromatic protons of the indophenol core would resonate in the aromatic region (approximately 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns providing information about the substitution pattern on the aromatic rings. The presence of heteroatoms (nitrogen and oxygen) and conjugation within the indophenol structure can significantly influence these signals. Research on phenolic acetates indicates that the methyl protons of the acetate group are highly diagnostic nih.govchalmers.seacs.orgakjournals.com.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. The carbonyl carbon of the acetate ester is expected to appear in the downfield region, typically around 165-175 ppm. The methyl carbon of the acetate group usually resonates around 20-25 ppm. The aromatic and olefinic carbons of the indophenol moiety will exhibit signals in the range of 100-160 ppm, with specific shifts dictated by the electronic environment and conjugation.

Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Expected Signal Type | Functional Group/Atom |

| ¹H NMR | 2.0 – 2.5 | Singlet | Acetate Methyl (CH₃) |

| ¹H NMR | 6.5 – 8.0 | Multiplets | Aromatic/Olefinic Protons |

| ¹³C NMR | 20 – 25 | Singlet | Acetate Methyl Carbon |

| ¹³C NMR | 165 – 175 | Singlet | Acetate Carbonyl (C=O) |

| ¹³C NMR | 100 – 160 | Multiplets | Aromatic/Olefinic Carbons |

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy probes the vibrational modes of molecules, allowing for the identification of functional groups based on their characteristic absorption frequencies. For this compound, key functional groups such as the ester carbonyl and aromatic systems provide distinct spectral signatures.

Ester Carbonyl (C=O) Stretch: The acetate ester group is characterized by a strong absorption band in the IR spectrum, typically observed between 1730-1760 cm⁻¹ publish.csiro.auwpmucdn.comrsc.orgrsc.org. The exact position can be influenced by conjugation and electronic effects within the molecule.

C-O Stretching: The C-O stretching vibrations associated with the ester linkage are expected in the fingerprint region, generally between 1000-1300 cm⁻¹ wpmucdn.com.

Aromatic C=C and C-H Stretches: The aromatic rings of the indophenol core will exhibit characteristic C=C stretching vibrations in the 1450-1650 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 4.1.2: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Ester C=O | 1730 – 1760 | Strong |

| Aromatic C=C | 1450 – 1650 | Medium |

| Aromatic C-H | > 3000 | Medium |

| Ester C-O | 1000 – 1300 | Medium |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition, as well as providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.

Fragmentation Patterns: Fragmentation of this compound can yield characteristic ions. Common fragmentation pathways for esters include the loss of the acetyl group (CH₃CO, 43 Da) or acetic acid (CH₃COOH, 60 Da). The indophenol core will also undergo fragmentation, providing clues about its specific structure. For example, the loss of the acetyl group would result in a fragment ion corresponding to the indophenol moiety. Research on phenolic compounds and their derivatives often involves analyzing these fragmentation patterns to confirm structural assignments nih.govacs.orgpurdue.eduresearchgate.netpurdue.edu.

Table 4.1.3: Expected Molecular Ion and Key Fragment Ions for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Origin/Description |

| Molecular Ion | ~241 | [M]⁺ or [M+H]⁺ (depending on ionization method) |

| Fragment Ion 1 | ~198 | Loss of acetyl group (CH₃CO, 43 Da) |

| Fragment Ion 2 | ~181 | Loss of acetic acid (CH₃COOH, 60 Da) |

| Fragment Ion 3 | Varies | Fragments from the indophenol core structure |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the analysis of phenolic compounds and their derivatives due to its high resolution, sensitivity, and reproducibility nih.govacs.orgtandfonline.commdpi.comscielo.org.bopan.olsztyn.plnih.gov.

Methodology: RP-HPLC typically employs a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, often a mixture of water (sometimes acidified) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is frequently used to achieve optimal separation of compounds with varying polarities.

Detection: Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for the acquisition of UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. Detection wavelengths are chosen based on the chromophoric properties of this compound.

Purity Assessment: HPLC is highly effective in quantifying the purity of this compound by separating it from synthesis byproducts, unreacted starting materials, or degradation products. The area under the peak corresponding to this compound, relative to the total area of all detected peaks, provides a measure of its purity.

Table 4.2.1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Notes |

| Stationary Phase | C18 or C8 reversed-phase column | e.g., 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Often acidified (e.g., with formic or acetic acid) |

| Flow Rate | 0.5 – 1.5 mL/min | |

| Column Temperature | 25 – 40 °C | |

| Detection | UV-Vis Diode Array Detector (DAD) | Wavelengths selected based on λmax of this compound (e.g., 254 nm, or specific absorption maxima) |

| Injection Volume | 10 – 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While this compound's volatility would need to be confirmed, GC, often coupled with Mass Spectrometry (GC-MS), can be a powerful tool for its analysis and identification.

Methodology: GC separates compounds based on their boiling points and interactions with the stationary phase within a heated column. A non-polar or moderately polar capillary column (e.g., a 5% phenyl methylpolysiloxane phase) is typically used. The oven temperature is programmed to facilitate elution.

Applicability: If this compound is sufficiently volatile and thermally stable, GC can provide excellent separation. However, for less volatile or thermally labile compounds, derivatization (e.g., acetylation or silylation) might be necessary to increase volatility and stability nih.govresearchgate.net.

Detection: Flame Ionization Detection (FID) is a common detector for GC, providing quantitative information. GC coupled with Mass Spectrometry (GC-MS) offers both separation and definitive identification based on mass spectral data.

Table 4.2.2: Typical GC Parameters for Analysis of Moderately Volatile Organic Compounds

| Parameter | Typical Condition | Notes |

| Column | Capillary column (e.g., DB-5, HP-5, TG-5SilMS) | 30 m length, 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen | Constant flow or constant pressure mode |

| Injector Temp. | 250 – 280 °C | Splitless injection is often used for trace analysis |

| Oven Program | e.g., 60 °C (5 min), ramp at 8–10 °C/min to 280–300 °C (10 min) | Specific program depends on volatility and boiling point |

| Detector | FID or MS | MS provides structural identification |

| Transfer Line | 280 – 300 °C | For GC-MS, connects GC to MS |

Electrochemical Characterization of this compound Systems

The electrochemical behavior of this compound is often investigated indirectly, by studying the redox properties of the indophenol molecule generated upon its hydrolysis or by examining structurally similar indophenol derivatives used as redox mediators. These studies typically employ techniques such as cyclic voltammetry and amperometry to elucidate the electron transfer processes and determine key electrochemical parameters.

Cyclic Voltammetry and Amperometry Studies

Cyclic voltammetry (CV) is a cornerstone technique for exploring the electrochemical characteristics of this compound systems. It involves scanning the electrode potential linearly between set limits and measuring the resulting current. This method allows for the identification of redox-active species, determination of their formal potentials, and assessment of electron transfer kinetics. Studies have utilized CV to characterize indophenol derivatives, such as 2,6-dichlorophenolindophenol (DCPI), immobilized on various electrode surfaces, including cellulose (B213188) acetate films and carbon paste electrodes researchgate.nettandfonline.comresearchgate.netresearchgate.net.

Amperometry, on the other hand, involves measuring the current at a fixed potential. This technique is valuable for quantitative analysis and for monitoring redox reactions over time. For instance, amperometry can be used to detect electroactive substances, including those generated from this compound hydrolysis, by applying a specific potential where the species of interest undergoes oxidation or reduction rsc.orgejpau.media.pl. The generation of indophenol from the hydrolysis of this compound has been successfully detected using voltammetric techniques, including square-wave voltammetry core.ac.uk. Furthermore, CV and amperometry have been employed to study the electrocatalytic oxidation of various compounds, where indophenol derivatives can act as electron mediators tandfonline.comrsc.org.

Table 1: Representative Cyclic Voltammetry Data for Indophenol Derivatives

| Compound/System | Electrode Material | Supporting Electrolyte | pH | Formal Potential (E⁰') (mV vs. Ag/AgCl/3M KCl) | Scan Rate (mV/s) | Reference |

| Immobilized 2,6-dichlorophenolindophenol (DCPI) | Cellulose Acetate | Aqueous buffer | 6.5 | 70 | Varies | researchgate.net |

| Immobilized 2,6-dichlorophenolindophenol (DCPI) | Cellulose Acetate | Aqueous buffer | 6.5 | 75 | Varies | researchgate.net |

| Immobilized 2,6-dichlorophenolindophenol (DCPI) | Cellulose Acetate | Aqueous buffer | 6.5 | 79 | Varies | researchgate.net |

| Immobilized 2,6-dichlorophenolindophenol (DCPI) | Graphite (B72142) | Aqueous buffer | 6.5 | -55 | Varies | researchgate.net |

| 2,6-dichlorophenolindophenol (DCPI) | Zirconium Phosphate | Aqueous buffer | 7 | 170 - 400 | Varies | tandfonline.com |

Note: Specific experimental conditions such as buffer composition and electrode pretreatment can influence the reported potentials.

Investigation of Redox Potentials

The redox potentials of indophenol species are critical parameters that dictate their electrochemical behavior and suitability as redox indicators or mediators. The redox process of 2,6-dichlorophenolindophenol (DCPI), a common analogue, has been extensively studied. In aqueous systems, the redox potential of DCPI has been reported to be approximately +0.228 V versus the Standard Hydrogen Electrode (SHE) researchgate.net. When immobilized on electrode surfaces, such as cellulose acetate films, the formal potentials can vary depending on the immobilization matrix and solution conditions. For example, formal potentials for immobilized DCPI have been reported in the range of 70-79 mV versus Ag/AgCl/3M KCl at pH 6.5 researchgate.netresearchgate.net. A study also reported a formal potential of -55 mV versus Ag/AgCl/3M KCl at pH 6.5 for DCPI immobilized on a graphite electrode researchgate.net.

The pH dependence of these redox potentials is a significant factor. For instance, the dissociation constants (pKa) of the DCPI redox couple have been determined, with values such as 5.2 and 7.4 reported researchgate.net. This pH dependency influences the protonation state of the molecule and, consequently, its redox behavior. The ability of indophenol derivatives to undergo reversible redox reactions with well-defined potentials makes them valuable in electrochemical sensing and as indicators in biochemical assays, such as the indophenol assay for ammonium (B1175870) detection, which relies on the color change associated with the redox state nih.gov.

Computational Chemistry Approaches to Indophenol Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of molecules. These methods are instrumental in understanding the fundamental characteristics of indophenol (B113434) acetate (B1210297).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size of indophenol acetate.

DFT calculations can elucidate several key electronic properties of this compound. The distribution of electron density reveals the polar regions of the molecule and sites susceptible to electrophilic or nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Key Electronic Properties of this compound Determined by DFT

| Property | Description | Significance for this compound |

|---|---|---|

| Electron Density Distribution | Describes the probability of finding an electron in a particular region of the molecule. | Reveals polar regions and sites prone to chemical reactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Electrostatic Potential | Represents the net electrostatic effect of the molecule's charge distribution. | Predicts sites for non-covalent interactions with other molecules. |

Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these methods can provide theoretical spectra that aid in the analysis of experimental results.

For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. For this compound, key predicted vibrational frequencies would include the C=O stretch of the acetate group, the C=O and C=N stretches of the quinone-imine core, and various C-H and C-C vibrations of the aromatic rings. Comparing the computed spectrum with experimental data can confirm the molecular structure and identify characteristic functional groups.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. These transitions involve the excitation of electrons from occupied to unoccupied molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For a colored compound like indophenol, these calculations can help to understand the origin of its color by identifying the specific electronic transitions responsible for light absorption in the visible region.

The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.net Nevertheless, they provide a powerful tool for interpreting experimental spectra and understanding the relationship between a molecule's electronic structure and its spectroscopic signatures.

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the intrinsic properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment.

This compound possesses conformational flexibility, particularly around the single bonds connecting the rings and the acetate group. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. researchgate.net

An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how their positions and velocities change. thescipub.com This allows for the study of the molecule's flexibility and the transitions between different conformations. For this compound, MD simulations could reveal the preferred orientation of the phenyl ring relative to the quinone-imine system and the rotational freedom of the acetate group. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme, to form a stable complex. thescipub.comnih.gov This method is widely used in drug discovery to screen potential inhibitors and to understand the molecular basis of ligand-receptor interactions.

Experimental studies have shown that indophenyl acetate can interact with acetylcholinesterase (AChE), an important enzyme in the nervous system. nih.gov However, it is considered a poor substrate. Molecular docking can provide insights into why this is the case. A docking study of this compound with AChE would involve placing the this compound molecule into the active site of the AChE enzyme in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

The active site of AChE is a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Docking studies could reveal that due to its size and shape, indophenyl acetate may not be able to penetrate fully into the catalytic site where acetylcholine (B1216132) is hydrolyzed. nih.gov Instead, it might bind to non-polar regions on the margin of the active center. nih.gov The results of a docking simulation would be presented in terms of binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site.

Table 2: Potential Interactions of this compound with Acetylcholinesterase Active Site Residues

| Interaction Type | Potential Interacting Residues in AChE | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Serine, Tyrosine, Histidine | Anchoring the ligand within the active site. |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine | Stabilization of the aromatic rings of this compound. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Interaction with non-polar regions of the ligand and enzyme. |

| Cation-π Interactions | Tryptophan, Tyrosine | Interaction between the electron-rich aromatic rings and cationic groups. |

These computational approaches provide a detailed picture of this compound's properties and interactions, from its fundamental electronic structure to its dynamic behavior and binding with biological macromolecules.

Role as a Chemical Intermediate in Advanced Organic Synthesis

The reactivity and structural characteristics of this compound position it as a useful intermediate in the synthesis of more complex organic molecules, including functional dyes and other specialized chemical entities.

Precursor in the Synthesis of Functional Dyes

This compound and its derivatives have been explored as precursors in the synthesis of various dyes. The core structure of indophenol, which can be modified and incorporated into larger molecular frameworks, lends itself to the creation of chromophores. Research into indophenol blue, for instance, describes its formation through the oxidation of p-phenylenediamine (B122844) and phenol (B47542), highlighting the potential of indophenol structures in dye chemistry kvmwai.edu.in. While direct synthesis of functional dyes using this compound as a specific precursor is not extensively detailed in the provided search results, the general class of indophenols is recognized for its role in dye production kvmwai.edu.ingoogle.com. The synthesis of indophenine dyes, for example, involves molecules with high molecular planarity, which are then applied to fabrics, indicating the broader utility of indophenol-related structures in textile coloration researchgate.net.

Building Block for Complex Organic Molecules

As a chemical intermediate, this compound can function as a building block in the construction of more intricate organic molecules. Its structure contains reactive sites that can be exploited in various synthetic pathways. While specific examples of this compound being used as a direct building block for complex, non-dye molecules are not explicitly detailed in the provided search snippets, the general concept of "building blocks" in organic synthesis refers to molecular fragments used in modular assembly of larger architectures minakem.comsigmaaldrich.com. The compound's chemical properties, typical of both cyclohexadienone and acetophenone (B1666503) systems, suggest its potential for nucleophilic reactions and further functionalization ontosight.ai.

Adsorption Phenomena and Material Science Applications

The interaction of this compound with various surfaces, particularly at the nanoscale, is an area of research interest within material science, focusing on adsorption phenomena.

Investigation of Adsorption Isotherms on Nano-Surfaces

Studies have investigated the adsorption behavior of related indophenol compounds on nanomaterials. For example, research on the adsorption of 2,6-dichlorophenol (B41786) indophenol sodium salt (DCPIP) onto nano magnesium oxide (MgO) has explored its adsorption isotherms researchgate.netekb.eg. These studies typically employ models like the Langmuir and Freundlich isotherms to describe the equilibrium distribution of the adsorbate between the solid phase and the solution. The results indicate that the Freundlich model often provides a better fit for the experimental data in such systems, suggesting a heterogeneous distribution of adsorption sites on the nano-surface researchgate.netekb.eg. These investigations aim to understand how molecules like DCPIP interact with nanomaterials, which is crucial for applications in areas such as water remediation researchgate.netekb.eg. Although direct studies on this compound itself are not prominently featured, the adsorption behavior of structurally similar compounds provides insight into potential interactions with nano-surfaces.

Thermodynamic Parameters of Adsorption Processes

The thermodynamic parameters governing adsorption processes are critical for understanding the spontaneity, energy changes, and mechanism of interaction between an adsorbate and an adsorbent nih.govsci-hub.seredalyc.org. Studies on related indophenol compounds, such as DCPIP on nano-MgO, have characterized these thermodynamic aspects researchgate.netekb.eg. These investigations typically calculate parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) nih.govsci-hub.seredalyc.org. For instance, a study on DCPIP adsorption on nano-MgO found that the process was spontaneous (indicated by a negative ΔG) and that adsorption decreased with increasing temperature, suggesting an exothermic or less favorable process at higher temperatures researchgate.netekb.eg. The analysis often involves plotting adsorption data at different temperatures to determine these parameters, providing insights into whether the adsorption is driven by enthalpy (bond formation) or entropy (increased disorder) nih.govsci-hub.se.

Environmental Analytical Method Development

Indophenol-based colorimetric methods are established techniques for the determination of certain analytes, particularly ammonia (B1221849). The "indophenol method" or "indophenol blue method" is a well-known colorimetric assay used for quantifying ammonia in various matrices, including environmental samples cdc.govslideshare.netslideshare.netresearchgate.net. This method involves the reaction of ammonia with phenol and sodium hypochlorite (B82951) in an alkaline medium, catalyzed by sodium nitroprusside, to produce a blue indophenol dye. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the ammonia concentration cdc.govslideshare.netslideshare.net.

The method has been adapted and refined for different environmental samples. For instance, modifications have been developed to determine ammonium (B1175870) in geothermal waters with high mineral content, addressing challenges related to matrix interferences researchgate.net. These adaptations often involve pretreatment steps to neutralize pH and minimize interference from salts, ensuring accurate quantification researchgate.net. The indophenol method is recognized for its sensitivity and utility in environmental monitoring, contributing to the development of analytical protocols for assessing water and air quality cdc.govslideshare.netslideshare.netresearchgate.net.

Compound Name Table

| Compound Name | CAS Number |

| This compound | 7761-80-0 |

| 4-aminophenol (B1666318) | 123-30-8 |

| Acetic anhydride (B1165640) | 108-24-7 |

| Phenol | 108-95-2 |

| p-phenylenediamine | 95-70-5 |

| 2,6-dichlorophenol indophenol sodium salt (DCPIP) | 6264-08-0 |

| Carbazole | 86-74-8 |

| p-nitrosophenol | 769-00-6 |

| Indophenol blue | 132-31-0 |

| Indophenine dyes | N/A |

| Magnesium oxide (MgO) | 1309-48-4 |

| Sodium hypochlorite | 7681-52-9 |

| Sodium nitroprusside | 13755-38-9 |

| Salicylaldehyde | 90-02-8 |

| 4-aminobenzenesulfonamide | 339-43-5 |

| Ethanol | 64-17-5 |

| DMF | 68-12-2 |

| Methanol (MeOH) | 67-56-1 |

| Sodium hydroxide (B78521) (NaOH) | 1310-73-2 |

| Hydrochloric acid (HCl) | 7647-01-0 |

| Sodium nitrite (B80452) (NaNO₂) | 7632-00-0 |

| Triethylamine | 121-44-8 |

| Sulfuric acid | 7664-93-9 |

This compound, a compound with the molecular formula C₁₄H₁₁NO₃, serves as a versatile molecule in various scientific research applications. Its chemical structure, featuring a cyclohexadienone ring linked to an acetophenone moiety via an imino group, imparts reactivity that makes it valuable in advanced organic synthesis, material science investigations, and environmental analytical method development.

Academic Research Applications and Methodological Development

Role as a Chemical Intermediate in Advanced Organic Synthesis

The reactivity and structural characteristics of indophenol (B113434) acetate (B1210297) position it as a useful intermediate in the synthesis of more complex organic molecules, including functional dyes and other specialized chemical entities.

Precursor in the Synthesis of Functional Dyes

Indophenol acetate and its derivatives have been explored as precursors in the synthesis of various dyes. The core structure of indophenol, which can be modified and incorporated into larger molecular frameworks, lends itself to the creation of chromophores. Research into indophenol blue, for instance, describes its formation through the oxidation of p-phenylenediamine (B122844) and phenol (B47542), highlighting the potential of indophenol structures in dye chemistry kvmwai.edu.in. While direct synthesis of functional dyes using this compound as a specific precursor is not extensively detailed in the provided search results, the general class of indophenols is recognized for its role in dye production kvmwai.edu.ingoogle.com. The synthesis of indophenine dyes, for example, involves molecules with high molecular planarity, which are then applied to fabrics, indicating the broader utility of indophenol-related structures in textile coloration researchgate.net.

Building Block for Complex Organic Molecules

As a chemical intermediate, this compound can function as a building block in the construction of more intricate organic molecules. Its structure contains reactive sites that can be exploited in various synthetic pathways. While specific examples of this compound being used as a direct building block for complex, non-dye molecules are not explicitly detailed in the provided search snippets, the general concept of "building blocks" in organic synthesis refers to molecular fragments used in modular assembly of larger architectures minakem.comsigmaaldrich.com. The compound's chemical properties, typical of both cyclohexadienone and acetophenone (B1666503) systems, suggest its potential for nucleophilic reactions and further functionalization ontosight.ai.

Adsorption Phenomena and Material Science Applications

The interaction of this compound with various surfaces, particularly at the nanoscale, is an area of research interest within material science, focusing on adsorption phenomena.

Investigation of Adsorption Isotherms on Nano-Surfaces

Studies have investigated the adsorption behavior of related indophenol compounds on nanomaterials. For example, research on the adsorption of 2,6-dichlorophenol (B41786) indophenol sodium salt (DCPIP) onto nano magnesium oxide (MgO) has explored its adsorption isotherms researchgate.netekb.eg. These studies typically employ models like the Langmuir and Freundlich isotherms to describe the equilibrium distribution of the adsorbate between the solid phase and the solution. The results indicate that the Freundlich model often provides a better fit for the experimental data in such systems, suggesting a heterogeneous distribution of adsorption sites on the nano-surface researchgate.netekb.eg. These investigations aim to understand how molecules like DCPIP interact with nanomaterials, which is crucial for applications in areas such as water remediation researchgate.netekb.eg. Although direct studies on this compound itself are not prominently featured, the adsorption behavior of structurally similar compounds provides insight into potential interactions with nano-surfaces.

Thermodynamic Parameters of Adsorption Processes

The thermodynamic parameters governing adsorption processes are critical for understanding the spontaneity, energy changes, and mechanism of interaction between an adsorbate and an adsorbent nih.govsci-hub.seredalyc.org. Studies on related indophenol compounds, such as DCPIP on nano-MgO, have characterized these thermodynamic aspects researchgate.netekb.eg. These investigations typically calculate parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) nih.govsci-hub.seredalyc.org. For instance, a study on DCPIP adsorption on nano-MgO found that the process was spontaneous (indicated by a negative ΔG) and that adsorption decreased with increasing temperature, suggesting an exothermic or less favorable process at higher temperatures researchgate.netekb.eg. The analysis often involves plotting adsorption data at different temperatures to determine these parameters, providing insights into whether the adsorption is driven by enthalpy (bond formation) or entropy (increased disorder) nih.govsci-hub.se.

Environmental Analytical Method Development

Indophenol-based colorimetric methods are established techniques for the determination of certain analytes, particularly ammonia (B1221849). The "indophenol method" or "indophenol blue method" is a well-known colorimetric assay used for quantifying ammonia in various matrices, including environmental samples cdc.govslideshare.netslideshare.netresearchgate.net. This method involves the reaction of ammonia with phenol and sodium hypochlorite (B82951) in an alkaline medium, catalyzed by sodium nitroprusside, to produce a blue indophenol dye. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the ammonia concentration cdc.govslideshare.netslideshare.net.

The method has been adapted and refined for different environmental samples. For instance, modifications have been developed to determine ammonium (B1175870) in geothermal waters with high mineral content, addressing challenges related to matrix interferences researchgate.net. These adaptations often involve pretreatment steps to neutralize pH and minimize interference from salts, ensuring accurate quantification researchgate.net. The indophenol method is recognized for its sensitivity and utility in environmental monitoring, contributing to the development of analytical protocols for assessing water and air quality cdc.govslideshare.netslideshare.netresearchgate.net.

Detection of Pesticide Residues in Environmental Samples

This compound is a key component in biochemical assays designed for the rapid detection of specific pesticide classes, notably organophosphorus and carbamate (B1207046) pesticides, in various environmental matrices.

Principle of Detection: The detection mechanism relies on the enzyme acetylcholinesterase (AChE). AChE catalyzes the hydrolysis of this compound, a substrate that is typically brown-yellow or red. This enzymatic reaction yields indophenol, which is a blue-colored compound, and acetic acid. nih.govscribd.comacs.orgwikipedia.orgresearchgate.net

Mechanism of Pesticide Inhibition: Organophosphorus and carbamate pesticides are known inhibitors of AChE activity. When these pesticides are present in a sample, they bind to and inhibit AChE, thereby reducing or preventing the hydrolysis of this compound. nih.govscribd.comacs.orgwikipedia.org Consequently, less indophenol is produced, resulting in a diminished or absent blue color development. The degree of color change is inversely proportional to the concentration of the inhibiting pesticide. nih.govscribd.comacs.orgwikipedia.orgslideshare.net

Colorimetric Readout: The presence or absence of the blue indophenol color serves as a visual or spectrophotometric indicator of pesticide presence. In test cards or microfluidic devices, the absence of the blue color, or a lighter blue hue compared to a control, signifies the presence of pesticides. nih.govscribd.comacs.orgslideshare.net

Methodological Approaches: This principle is widely implemented in rapid test kits and microfluidic paper-based analytical devices (µPADs) for on-site or field testing of fruits, vegetables, tea, grain, water, and soil samples. nih.govscribd.comacs.orgwikipedia.orgslideshare.net These methods offer the advantage of speed and simplicity compared to more complex chromatographic techniques. slideshare.net

Research Findings and Data: Studies have demonstrated the efficacy of this approach for detecting specific pesticides such as chlorpyrifos, phorate, and avermectin. Recovery tests conducted on fruit and vegetable samples have yielded results ranging from 81.8% to 119%, indicating good accuracy. wikipedia.org Analytical parameters, such as reaction times of approximately 10 minutes and color development times of 3 minutes, highlight the rapidity of these methods. acs.org Image recognition technology, employing RGB parameters, has also been developed to quantitatively predict pesticide residue concentrations from the color output of detection cards. slideshare.net

Table 1: this compound in Pesticide Residue Detection

| Pesticide Type | Enzyme Involved | Substrate | Color Change (Initial → Final) | Analytical Device/Method | Key Findings/Parameters |

| Organophosphorus & Carbamates | Acetylcholinesterase (AChE) | This compound | Brown-yellow/Red → Blue | Quick Test Cards, µPADs | Recovery: 81.8-119%; Rapid detection; Color intensity correlates to pesticide concentration. |

Ammonia Quantification Methodologies (indirectly via indophenol chemistry)

The chemistry associated with indophenols forms the basis for a widely used analytical method for quantifying ammonia, known as the indophenol method or the Berthelot reaction. While this compound itself is not a direct reagent in this assay, the formation of the indophenol chromophore is central to the detection principle.

The Indophenol Method (Berthelot Reaction): This colorimetric method is a standard technique for determining ammonia concentrations in various samples, including environmental water, air, soil, and biological fluids. nih.govscribd.comacs.orgnih.govslideshare.netmdpi.com

Chemical Basis: The core reaction involves the oxidative coupling of ammonia with phenol in an alkaline medium, typically in the presence of an oxidizing agent such as sodium hypochlorite. This reaction sequence, catalyzed by compounds like sodium nitroprusside, leads to the formation of a blue-colored indophenol dye. nih.govscribd.comresearchgate.netslideshare.netmdpi.comgoogle.com The intensity of the blue color produced is directly proportional to the ammonia concentration in the sample. nih.govscribd.comslideshare.netslideshare.netscialert.net

Connection to this compound: It is important to clarify that this compound is not a direct reactant in the Berthelot reaction for ammonia. Instead, the prompt refers to "indophenol chemistry" because the indophenol molecule, which is the colored product in the ammonia assay, is also the product formed when this compound is hydrolyzed by enzymes like AChE. nih.govscribd.comwikipedia.org Thus, the underlying chemical structure and its chromophoric properties are shared.

Methodological Applications: The indophenol method is applied across diverse fields, including environmental monitoring for water and air quality, agricultural science for soil analysis, and clinical diagnostics for measuring ammonia levels in blood. nih.govscribd.comacs.orgnih.govslideshare.netmdpi.com

Research Findings and Data: The reaction typically occurs under alkaline conditions (pH 10-13) and involves reagents such as phenol, sodium hypochlorite, and often sodium nitroprusside as a catalyst. google.com The resulting indophenol dye exhibits maximum absorbance in the range of 630-720 nm, allowing for quantitative measurement using spectrophotometry. nih.govacs.orgslideshare.netslideshare.netscialert.net While effective, the method can be sensitive to interfering substances and requires careful control of reaction conditions such as pH and reagent concentrations. nih.govacs.orgnih.govscialert.net

Table 2: The Indophenol Method (Berthelot Reaction) for Ammonia Quantification

| Analyte | Key Reagents | Principle | Color Formed | Detection Method | Applications |

| Ammonia | Ammonia, Phenol, Oxidizing Agent (Hypochlorite), Catalyst (e.g., Sodium Nitroprusside) | Oxidative coupling reaction forming a blue indophenol dye. | Blue | Spectrophotometry | Environmental samples (air, water, soil), biological fluids (blood). |

Compound List

this compound

Indophenol

Acetylcholinesterase (AChE)

Organophosphorus pesticides

Carbamate pesticides

Phenol

Sodium hypochlorite

Sodium nitroprusside

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of indophenol acetate that researchers must verify prior to experimental use?

- Methodological Answer : Key properties include molecular weight (241.24 g/mol), melting point (111–116°C), and predicted density (1.17±0.1 g/cm³) . Researchers should employ differential scanning calorimetry (DSC) for melting point validation, gas pycnometry for density measurement, and NMR spectroscopy to confirm molecular structure. Purity (≥95%) should be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Q. How should researchers design protocols for synthesizing this compound to ensure reproducibility?

- Methodological Answer : Follow a stepwise synthesis approach:

- Step 1 : Optimize reaction stoichiometry (e.g., molar ratios of phenol derivatives and acetylating agents).

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization.

- Step 3 : Purify via recrystallization using ethanol/water mixtures, and validate purity through mass spectrometry (MS) .

- Data Table :

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Reaction Temperature | 60–70°C | Thermocouple monitoring |

| Solvent System | Acetic anhydride in glacial acetic acid | TLC (Rf = 0.5) |

| Purification Yield | 70–85% | Gravimetric analysis |

Advanced Research Questions

Q. What advanced chromatographic techniques resolve co-elution issues of this compound in complex matrices?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Adjust flow rates (0.3–0.5 mL/min) and column temperatures (35–45°C) to optimize separation. Confirm peak identity via tandem MS (MS/MS) with fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.